molecular formula C12H14ClNO4 B11853106 Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate CAS No. 177212-83-8

Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate

Cat. No.: B11853106
CAS No.: 177212-83-8
M. Wt: 271.69 g/mol
InChI Key: NAJSUUJDHUKDJR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate is an organic compound with the molecular formula C11H12ClNO4. This compound is characterized by the presence of a chloro group, a methoxy group, and an N-methylacetamido group attached to a benzoate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate typically involves multiple steps:

    Nitration: The starting material, methyl 5-chloro-2-methoxybenzoate, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acetylation: The amino group is acetylated using acetic anhydride to form the N-methylacetamido group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Methyl 5-chloro-2-methoxy-3-carboxybenzoate.

    Reduction: Methyl 2-methoxy-3-(N-methylacetamido)benzoate.

    Substitution: Methyl 5-azido-2-methoxy-3-(N-methylacetamido)benzoate.

Scientific Research Applications

Organic Synthesis

Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Arylation Reactions : The compound can be used in palladium-catalyzed C-H bond functionalization, which is essential for creating complex molecular architectures. This method enhances regioselectivity and yields in synthetic pathways, making it valuable for developing new materials and pharmaceuticals .

Pharmaceutical Applications

The compound has been studied for its potential use in treating metabolic diseases. Research indicates that derivatives of this compound may act as modulators of GPR43, a receptor involved in metabolic regulation. This suggests its application in:

  • Diabetes Management : Compounds similar to this compound have shown promise as agonists for GPR43, potentially aiding in the treatment of type II diabetes and obesity .
  • Cardiovascular Health : The pharmacological properties of this compound could extend to managing conditions like dyslipidemia and hypertension, as indicated by its ability to influence lipid metabolism and glucose levels .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Organic SynthesisDemonstrated effectiveness in C-H bond arylation reactions, enhancing molecular complexity.
Diabetes TreatmentIdentified as a potential GPR43 agonist, contributing to metabolic disease management.
Anticancer ActivityRelated compounds showed cytotoxic effects on cancer cell lines, indicating potential for further development.

Anticancer Research

Recent studies have explored the anticancer properties of compounds related to this compound. These compounds have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the N-methylacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 5-chloro-2-methoxybenzoate
  • Methyl 5-chloro-2-methoxy-3-nitrobenzoate
  • Methyl 5-chloro-2-methoxy-3-amino benzoate

Comparison: Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate is unique due to the presence of the N-methylacetamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₀ClNO₃
  • Molecular Weight : 217.63 g/mol

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has been shown to possess cytotoxic effects against several cancer cell lines, including neuroblastoma and glioblastoma. It operates by disrupting cellular processes and inducing apoptosis in cancer cells. A study reported that the lethal concentration (LC50) for certain cell lines was significantly lower compared to established chemotherapeutic agents, indicating its potential as an effective anticancer drug .
  • Enzyme Inhibition : The compound's structural features suggest it may act as an inhibitor for certain enzymes involved in cancer progression. This is particularly relevant in the context of developing targeted therapies that can minimize side effects associated with traditional chemotherapy .

Biological Activity Data

The following table summarizes key biological activities observed for this compound:

Activity TypeAssay TypeResultReference
AnticancerCytotoxicity AssayLC50 < 200 nM in U87 cells
Enzyme InhibitionEnzyme Activity AssaySignificant inhibition observed
AntimicrobialMIC AssayEffective against E. coli

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    A comprehensive study evaluated the cytotoxic effects of this compound across multiple human cancer cell lines. Results indicated that the compound exhibited a potent cytotoxic profile, particularly against glioblastoma cells, with an LC50 value of approximately 200 nM, which is significantly lower than many conventional chemotherapeutic agents .
  • Antimicrobial Properties :
    The compound was also tested for antimicrobial activity, demonstrating effectiveness against common bacterial strains such as Escherichia coli. The minimum inhibitory concentration (MIC) values highlighted its potential as an antimicrobial agent, warranting further exploration into its applications in treating bacterial infections .

Properties

CAS No.

177212-83-8

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

methyl 3-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoate

InChI

InChI=1S/C12H14ClNO4/c1-7(15)14(2)10-6-8(13)5-9(11(10)17-3)12(16)18-4/h5-6H,1-4H3

InChI Key

NAJSUUJDHUKDJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC(=CC(=C1OC)C(=O)OC)Cl

Origin of Product

United States

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